4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Coupling with Chromen-2-one: The final step involves coupling the piperazine derivative with a chromen-2-one core under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of ENTs, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides like adenosine . This inhibition is irreversible and non-competitive, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the affinity (Km) of the transporter .
Comparison with Similar Compounds
Similar compounds to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one include:
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of ENTs but has a different core structure.
1-(p-Fluorophenyl)piperazine: A simpler analogue with a piperazine ring substituted with a fluorophenyl group.
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,4-b]pyridine: Another compound with a piperazine ring and fluorophenyl group, used in neuropharmacological research.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against ENT2, making it a valuable tool in pharmacological studies.
Properties
Molecular Formula |
C23H25FN2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |
InChI |
InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-7-5-4-6-19(20)24/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
INDRJWLLCQCWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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